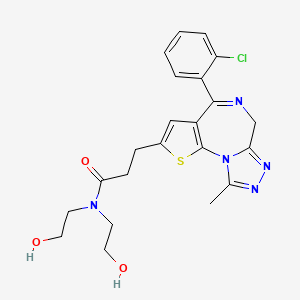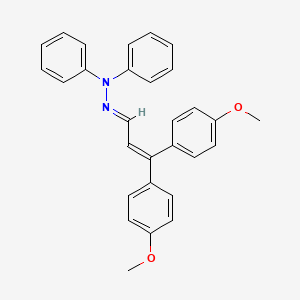
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a propenal backbone with two methoxyphenyl groups and a diphenylhydrazone moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone typically involves the reaction of 3,3-bis(4-methoxyphenyl)-2-propenal with diphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenal, 2-methyl-3-phenyl-: Known for its use in flavor and fragrance industries.
2-Propenoic acid, 3-(4-methoxyphenyl)-: Used in the synthesis of polymers and as a precursor for other chemical compounds.
Uniqueness
2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone stands out due to its unique structural features and versatile applications. Its combination of methoxyphenyl and diphenylhydrazone groups provides distinct chemical properties that make it valuable in various research and industrial contexts .
Propiedades
Número CAS |
89505-08-8 |
|---|---|
Fórmula molecular |
C29H26N2O2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-[(E)-3,3-bis(4-methoxyphenyl)prop-2-enylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C29H26N2O2/c1-32-27-17-13-23(14-18-27)29(24-15-19-28(33-2)20-16-24)21-22-30-31(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,1-2H3/b30-22+ |
Clave InChI |
GLNGDNFLHPVNBF-JBASAIQMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=C/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC=NN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



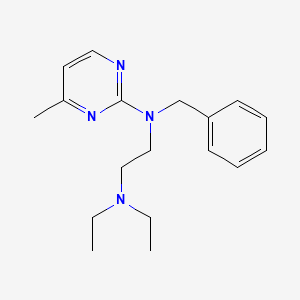

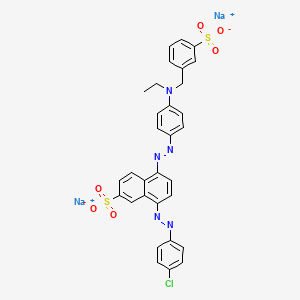
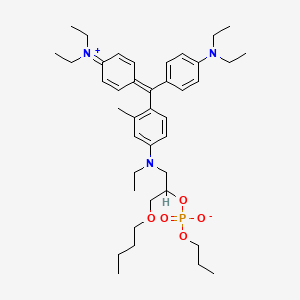
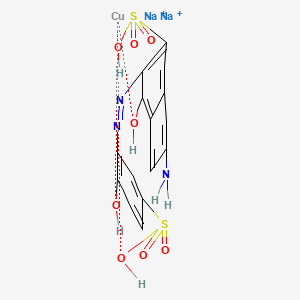



![[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12715824.png)
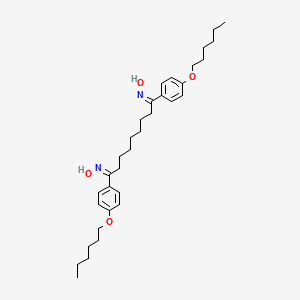
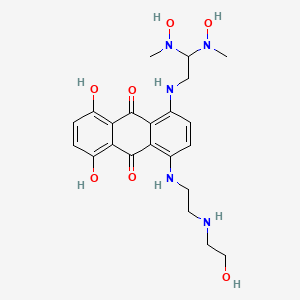
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
